

Technical Monograph: 2-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride[1]

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Compound of Interest

Compound Name: 2-(3-Chloro-2-fluorophenyl)ethanamine hcl

CAS No.: 875305-70-7

Cat. No.: B3292048

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Executive Summary

2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specialized fluorinated phenethylamine derivative used primarily as a scaffold in the development of Central Nervous System (CNS) agents and as a fragment in fragment-based drug discovery (FBDD).[1] Its structural core—a phenethylamine backbone decorated with vicinal halogen substitutions (2-fluoro, 3-chloro)—imparts unique electronic and steric properties that modulate metabolic stability and receptor binding affinity, particularly within the serotonin (5-HT) and dopamine receptor families.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, medicinal chemistry applications, and safety protocols.[1]

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

The precise characterization of the hydrochloride salt is critical for stoichiometric calculations in synthesis. While the free base is often cited in primary literature, the hydrochloride salt is the preferred form for storage and handling due to enhanced stability.[1]

Table 1: Chemical Specifications

Property	Data
Chemical Name	2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
CAS Number (Free Base)	771581-58-9
CAS Number (HCl Salt)	Not widely indexed; refer as HCl salt of 771581-58-9
Molecular Formula (HCl)	C ₈ H ₁₀ Cl ₂ FN (C ₈ H ₉ ClFN[1] · HCl)
Molecular Weight (Free Base)	173.62 g/mol
Molecular Weight (HCl Salt)	210.08 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
SMILES (Free Base)	<chem>C1C=C(F)C(CCN)=CC=C1</chem>
InChI Key	Derivative of LPKKDFRWZPFMHL-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine generally proceeds via the reduction of its corresponding nitrile or nitroalkene precursor.[1] The choice of pathway depends on the availability of starting materials and the scale of production.[1]

Protocol A: Reduction of Aryl Acetonitrile (Preferred Route)

This route is favored for its high yield and the avoidance of unstable intermediates.

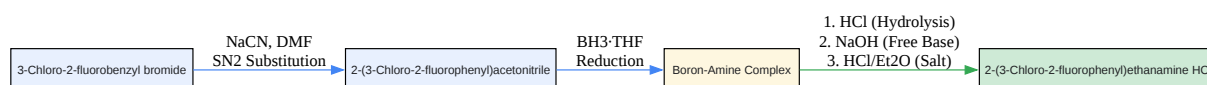
Reaction Scheme:

- Precursor: 2-(3-Chloro-2-fluorophenyl)acetonitrile (CAS 261762-98-5).[1][2]
- Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).
- Conditions: Reflux in anhydrous THF under Nitrogen atmosphere.

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with N₂.
- Dissolution: Dissolve 10.0 mmol of 2-(3-Chloro-2-fluorophenyl)acetonitrile in 20 mL of anhydrous THF.
- Reduction: Cool to 0°C. Dropwise add 15.0 mmol of BH₃·THF (1.0 M solution) over 30 minutes.
- Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).
- Quench: Cool to 0°C. Cautiously add MeOH to destroy excess borane. Add 10 mL of 6N HCl and reflux for 1 hour to cleave the boron-amine complex.
- Isolation: Basify with 6N NaOH to pH >12. Extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.
- Salt Formation: Redissolve residue in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the precipitate and recrystallize from EtOH/Et₂O to yield the hydrochloride salt.

Visualization: Synthetic Workflow



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Figure 1: Step-wise synthetic pathway from benzyl bromide precursor to the final amine hydrochloride salt.[3][4]

Medicinal Chemistry Applications

The 2-(3-Chloro-2-fluorophenyl)ethanamine scaffold is a valuable "privileged structure" in medicinal chemistry.[1] The specific substitution pattern—3-Chloro and 2-Fluoro—offers distinct pharmacological advantages known as the "Magic Chloro" and "Bioisosteric Fluorine" effects.

[1]

Structural Activity Relationship (SAR)[1]

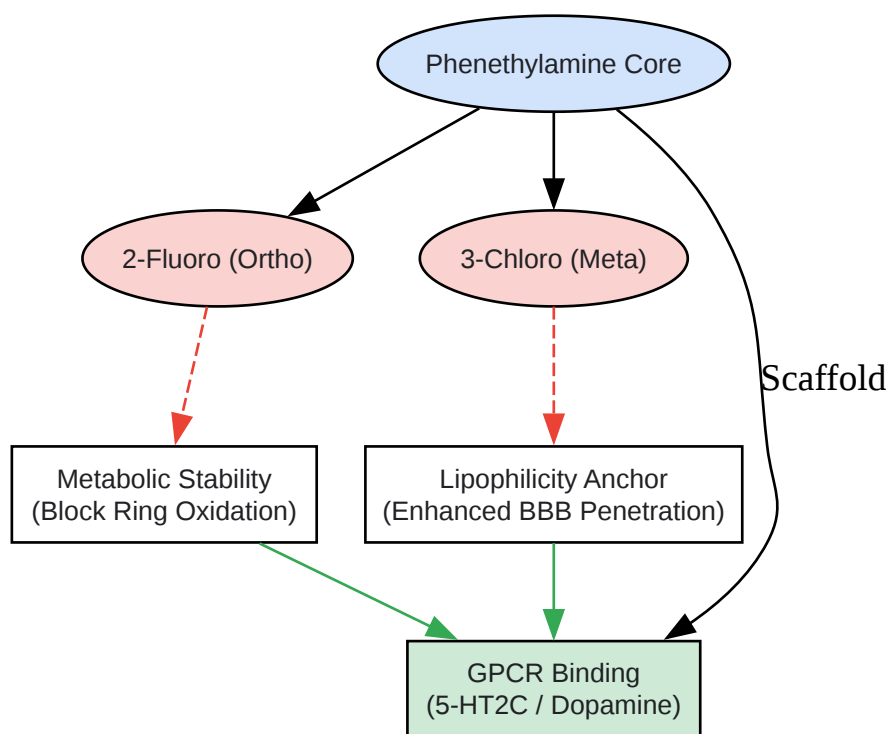
- **2-Fluoro Substitution:** The fluorine atom at the ortho position exerts a strong electron-withdrawing effect while mimicking the steric bulk of a hydrogen atom.[1] This often protects the adjacent metabolic soft spots from oxidative metabolism (e.g., P450 hydroxylation) without disrupting binding pocket fit.[1]
- **3-Chloro Substitution:** The chlorine atom at the meta position increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS drugs.[1] It also serves as a "lipophilic anchor," filling hydrophobic pockets in GPCRs (e.g., 5-HT_{2C}, 5-HT_{2A}).[1]

Target Systems

This moiety is homologous to scaffolds found in:

- **Serotonergic Modulators:** 5-HT_{2C} agonists for obesity and obsessive-compulsive disorder (OCD).[1]
- **Integrase Inhibitors:** The 3-chloro-2-fluorobenzyl fragment is a key pharmacophore in HIV integrase inhibitors like Elvitegravir, validating the biological relevance of this substitution pattern.[1]

Visualization: Pharmacophore Logic



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Figure 2: SAR analysis showing the functional roles of the chloro and fluoro substituents on the phenethylamine core.

Handling & Safety Protocols

As a halogenated bioactive amine, this compound must be handled with strict adherence to safety protocols.^[1] It is classified as an irritant and potential sensitizer.

Safety Data Sheet (SDS) Highlights

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Handling Procedure

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.[1]
- Storage: Store in a tightly closed container at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hygroscopic uptake.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be observed.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 8.15 (br s, 3H, NH_3^+)[1]
 - δ 7.45–7.30 (m, 2H, Ar-H)[1]
 - δ 7.15 (t, 1H, Ar-H)[1]
 - δ 3.05 (t, 2H, $\text{CH}_2\text{-N}$)[1]
 - δ 2.90 (t, 2H, Ar- CH_2)[1]
- LC-MS:
 - Peak at m/z 174.1 $[\text{M}+\text{H}]^+$ (corresponding to the free base $\text{C}_8\text{H}_9\text{ClFN}$).

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